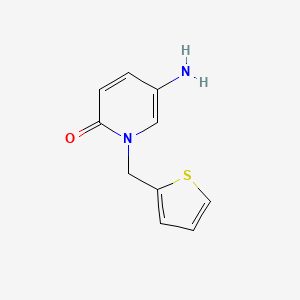![molecular formula C15H13I2NO3 B13089306 (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is a synthetic organic compound characterized by the presence of amino, hydroxyphenoxy, and diiodophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by the introduction of the amino and hydroxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenyl oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its diiodophenyl groups make it suitable for use in radiolabeling experiments, aiding in the visualization of biological processes.
Medicine
In medicine, this compound has potential applications as a diagnostic agent due to its radiolabeling capabilities. It may also be explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal involves its interaction with specific molecular targets. The amino and hydroxyphenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The diiodophenyl groups may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S)-2-(diiodoamino)-3-[4-(4-hydroxyphenoxy)phenyl]-2,3-diiodopropanoic acid
- 4-[(2S)-3-cyclohexyl-1-oxo-1-(2-thiazolylamino)propan-2-yl]-N-(4-methoxyphenyl)-3-oxo-1-piperazinecarboxamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal stands out due to its specific combination of functional groups
特性
分子式 |
C15H13I2NO3 |
|---|---|
分子量 |
509.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal |
InChI |
InChI=1S/C15H13I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-8,10,20H,5,18H2/t10-/m0/s1 |
InChIキー |
UYEQBINQDAPKHN-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C=O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


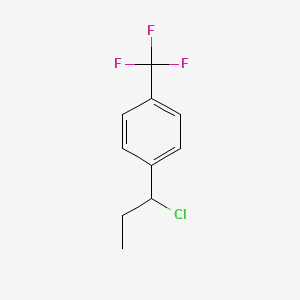




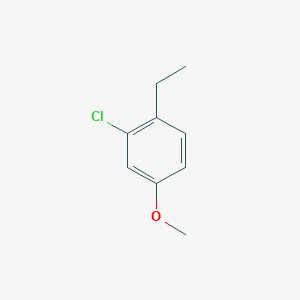


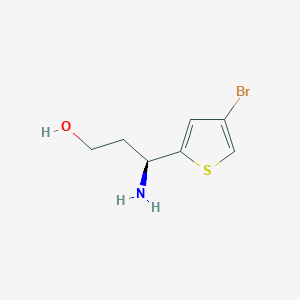
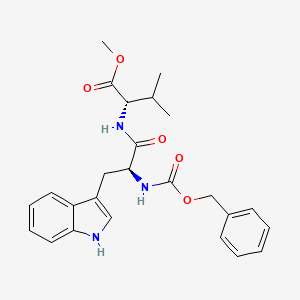

![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)

